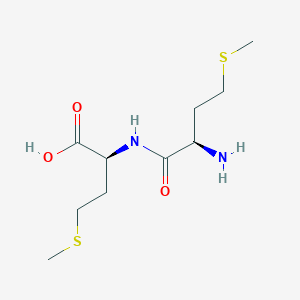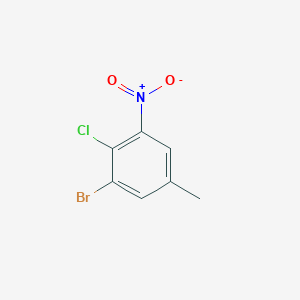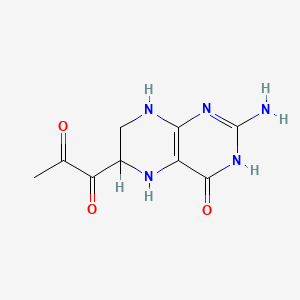
H-D-Met-Met-OH
説明
“H-D-Met-Met-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
The molecular weight of “this compound” is 280.41 and its chemical formula is C10H20N2O3S2 . It’s important to note that the exact structure can depend on factors such as pH and the presence of other molecules.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, methionine, a component of this peptide, has been studied extensively. For instance, the reaction of methionine with hydroxyl radical has been shown to produce specific carbon-, nitrogen- and sulfur-centered radicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.41 and a chemical formula of C10H20N2O3S2 . Unfortunately, specific details such as melting point, solubility, and stability are not available in the sources.
科学的研究の応用
1. Understanding the Hydrogen Bond Dynamics and H/D Exchange
Hydration and H/D exchange phenomena are crucial for understanding various molecular interactions, especially in systems like methanol adsorbed on the D2O–ice surface. Kawanowa et al. (2004) explored this by employing time-of-flight secondary-ion mass spectrometry (TOF-SIMS), revealing insights into the reorganization of water-methanol hydrogen bonds and the temperature-dependent behavior of these interactions, contributing significantly to surface science studies (Kawanowa et al., 2004).
2. Applications in Understanding Chemical Reaction Dynamics
The photolysis of aqueous H2O2 has been studied as a method to measure the yield of *OH radicals, with methanol being a crucial component in these studies. Goldstein et al. (2007) provided a deeper understanding of the quantum yield and applications of this reaction in polychromatic UV actinometry, an essential technique in understanding chemical reaction dynamics and environmental science (Goldstein et al., 2007).
3. Investigating Oxidation Mechanisms and Pathways
Glišić et al. (2011) used 1H nuclear magnetic resonance spectroscopy to investigate the reaction of the dipeptide glycyl-d,l-methionine (H-Gly-d,l-Met-OH) with hydrogen tetrachloridoaurate(III), providing critical insights into oxidation mechanisms, especially relevant for understanding the toxicity of certain drugs. This study contributes to a better understanding of the interactions and reaction mechanisms of methionine-containing peptides and gold(III) compounds, highlighting the versatility and importance of H-D-Met-Met-OH in biochemical research (Glišić et al., 2011).
4. Cryopreservation and Biocompatibility Studies
Liu et al. (2023) discussed the use of L-methionine sulfoxide (Met(O)-OH) as a cryoprotectant for cell cryopreservation. They explored the molecular-level roles of Met(O)-OH in cryopreservation through experiments and molecular dynamics simulations, highlighting its high ice recrystallization inhibition activity and potential as a non-toxic alternative to traditional cryoprotectants like DMSO. This study paves the way for safer and more effective cryopreservation methods in biomedical applications (Liu et al., 2023).
Safety and Hazards
While specific safety and hazard information for “H-D-Met-Met-OH” is not available, general safety measures for handling peptides include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
H-D-Met-Met-OH, a dipeptide composed of two methionine residues , primarily targets methionine oxidation and methionine sulfoxide reduction pathways . Methionine (Met) residues in proteins can be readily oxidized by reactive oxygen species to Met sulfoxide (MetO) . Methionine sulfoxide reductases (Msrs) play a crucial role in the reduction of MetO back to Met .
Mode of Action
The interaction of this compound with its targets primarily involves the oxidation of methionine residues and their subsequent reduction by Msrs . This process is crucial for maintaining the balance between oxidative stress and antioxidant defenses in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methionine oxidation and methionine sulfoxide reduction pathway . This pathway plays a significant role in the body’s response to oxidative stress and has been linked to neurodegeneration and aging .
Pharmacokinetics
Understanding these properties is crucial for optimizing drug therapy and providing dose recommendations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of oxidative stress and antioxidant defenses in the body . By influencing the oxidation and reduction of methionine residues, this compound can impact various biological processes, including protein function and cellular aging .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of reactive oxygen species, the availability of Msrs, and the overall redox state of the cell
特性
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3298156.png)


![[4-(3-Methylphenyl)piperazin-1-yl]acetic acid](/img/structure/B3298178.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298191.png)
![4,7,8-Trimethyl-6-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298197.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298199.png)
![2-nitro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298200.png)
![3,4-dimethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298206.png)
![4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298214.png)


![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298260.png)
